molecular formula C20H22ClN3O3 B5009131 methyl 4-chloro-3-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate

methyl 4-chloro-3-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate

Cat. No. B5009131
M. Wt: 387.9 g/mol
InChI Key: FZUMRQNXHOPUTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a piperazine derivative. The exact methods would depend on the specific starting materials and reaction conditions. Unfortunately, without more specific information or research, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms. It would have a benzene ring substituted with a chlorine atom and an acetylaminomethyl group. This group would be connected to a piperazine ring, which in turn would be substituted with a phenyl group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, while the piperazine ring might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the balance between its polar (acetyl and amino groups) and nonpolar (benzene and piperazine rings) parts .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Piperazine rings are often seen in drugs that target the central nervous system, but without specific studies, it’s impossible to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name

methyl 4-chloro-3-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-27-20(26)15-7-8-17(21)18(13-15)22-19(25)14-23-9-11-24(12-10-23)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUMRQNXHOPUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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